molecular formula C13H8BrF3OZn B14877992 4-[(2',3',4'-Trifluorophenoxy)methyl]phenylZinc bromide

4-[(2',3',4'-Trifluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14877992
M. Wt: 382.5 g/mol
InChI Key: KJIGULJQYPDDGN-UHFFFAOYSA-M
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Description

4-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc reagent used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and ability to form carbon-carbon bonds. It is typically used in cross-coupling reactions, which are essential for constructing complex organic molecules.

Preparation Methods

The synthesis of 4-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE involves the reaction of 4-[(2’,3’,4’-trifluorophenoxy)methyl]phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

4-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Cross-Coupling Reactions: Commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.

Common reagents used in these reactions include palladium catalysts, organic halides, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE primarily involves its role as a nucleophile in organic reactions. The zinc atom in the compound facilitates the formation of carbon-carbon bonds by reacting with electrophiles. This process often involves the formation of a transient organozinc intermediate, which then undergoes further reactions to yield the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar compounds to 4-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE include other organozinc reagents such as:

    Phenylzinc Bromide: Lacks the trifluorophenoxy group, making it less reactive in certain cross-coupling reactions.

    4-[(2’,3’,4’-Trifluorophenoxy)methyl]phenylmagnesium Bromide: A Grignard reagent with similar reactivity but different handling and storage requirements.

    4-[(2’,3’,4’-Trifluorophenoxy)methyl]phenylboronic Acid: Used in Suzuki coupling reactions, offering an alternative to zinc-based reagents.

The uniqueness of 4-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE lies in its specific reactivity and stability, making it suitable for a wide range of synthetic applications .

Properties

Molecular Formula

C13H8BrF3OZn

Molecular Weight

382.5 g/mol

IUPAC Name

bromozinc(1+);1,2,3-trifluoro-4-(phenylmethoxy)benzene

InChI

InChI=1S/C13H8F3O.BrH.Zn/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9;;/h2-7H,8H2;1H;/q-1;;+2/p-1

InChI Key

KJIGULJQYPDDGN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)COC2=C(C(=C(C=C2)F)F)F.[Zn+]Br

Origin of Product

United States

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